2,6-Dinitrophenol

Acid-Base Chemistry Physicochemical Characterization Membrane Permeability

2,6-Dinitrophenol (2,6-DNP) is the sole isomer delivering a calibrated intermediate uncoupling potency between the high activity of 2,4-DNP and low activity of 2,5-DNP. Symmetric 2,6-nitro positioning yields distinct pKa (3.5–3.7) and chromatographic retention profiles essential for HPLC separation validation and mitochondrial uncoupling mechanism studies. Each batch is QC-verified for isomer purity (≤5% 2,4-DNP); supplied wetted with ≥15% water for safe handling. For SAR dose-response calibrations, environmental nitrophenol LC-MS/MS standards, and fluorescence quenching assays—always specify 2,6-isomer; generic DNP substitution invalidates your data.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 573-56-8
Cat. No. B026339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitrophenol
CAS573-56-8
SynonymsBETA-DINITROPHENOL; AURORA 6895; AKOS BBS-00008120; 2,6-DINITROPHENOL; 2,6-Dinitrophenol,wetted with not less than 15% water,by mass; 2,6-Dinitrofenol; 2,6-dinitro-pheno; 2,6-dnp
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H
InChIKeyJCRIDWXIBSEOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in cold water or cold alcohol;  freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution
Very soluble in ethanol, acetone, ether;  soluble in benzene, chloroform, pyrene;  slightly soluble in carbon tetrachloride, carbon disulfide
Solubility in water: 0.42 g/L /From table/
In water, 5164 mg/L at 50 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitrophenol (CAS 573-56-8) Technical Baseline for Scientific Procurement and Isomer Differentiation


2,6-Dinitrophenol (2,6-DNP) is one of six isomeric dinitrophenols (DNPs) with the molecular formula C6H4N2O5 [1]. It is a yellow crystalline solid with a melting point of 61–63 °C, pKa values of 3.5–3.7 at 25 °C, and LogP of 1.37 [2]. Unlike the commercially dominant 2,4-DNP isomer (CAS 51-28-5), 2,6-DNP possesses symmetrically positioned nitro groups at the 2- and 6-positions, which alters its acid-base behavior, lipophilicity, and biological activity profile. This compound functions as a classical protonophoric uncoupler of mitochondrial oxidative phosphorylation, shuttling protons across the inner mitochondrial membrane [3]. Procurement decisions involving 2,6-DNP typically arise in contexts where its distinct physicochemical properties enable specific analytical separations, or where its moderate uncoupling potency provides a calibrated reference standard that differs meaningfully from the more potent 2,4-isomer.

Why 2,6-Dinitrophenol Cannot Be Substituted with Other Dinitrophenol Isomers in Controlled Scientific Workflows


Generic substitution among dinitrophenol isomers is scientifically invalid due to substantial quantitative divergence in physicochemical properties, biological potency, and analytical behavior. The six DNP isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNP) exhibit pKa values ranging from 3.69 to 6.73, resulting in different ionization states and membrane permeation characteristics at physiological pH [1][2]. Critically, the position of nitro groups dictates the magnitude of mitochondrial uncoupling activity: 2,4-DNP produces large increments in oxygen consumption and ventilation, 2,6-DNP elicits moderate effects, and 2,5-DNP yields only small increments in both parameters [3]. In analytical workflows, isomers exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns; simultaneous HPLC determination methods have been developed specifically because these isomers cannot be assumed to behave identically [4]. For applications requiring a reference compound with moderate uncoupling potency or specific analytical separation characteristics, 2,6-DNP provides a calibrated intermediate that is not interchangeable with the more potent 2,4-DNP or the weakly active 2,5-DNP.

Quantitative Differentiation Evidence for 2,6-Dinitrophenol: Head-to-Head Comparisons with Isomeric and Functional Analogs


pKa and Acid Strength Differentiation: 2,6-DNP vs. 2,4-DNP vs. 3,5-DNP

2,6-Dinitrophenol exhibits significantly stronger acidity than its 3,5-DNP isomer and is a stronger acid than 2,4-DNP by approximately 0.3–0.5 pKa units. The pKa of 2,6-DNP ranges from 3.5 to 3.7 at 25 °C [1], compared to 2,4-DNP at 3.96–4.09 [2] and 3,5-DNP at 6.73 [2]. This pKa difference of ~0.4 units between 2,6-DNP and 2,4-DNP corresponds to 2,6-DNP being approximately 2.5 times more dissociated to its anionic form at a given pH near neutrality, which has direct implications for membrane partitioning and protonophoric activity.

Acid-Base Chemistry Physicochemical Characterization Membrane Permeability

Mitochondrial Uncoupling Potency Gradient: 2,4-DNP (Large) > 2,6-DNP (Moderate) > 2,5-DNP (Small)

In a controlled in vivo study administering 3–4 mg/kg of each DNP isomer to anesthetized dogs via intra-arterial infusion, the three isomers produced a clear potency gradient in both ventilation (VE) and oxygen consumption (VO2) stimulation [1]. 2,4-DNP elicited large increments in both parameters, 2,6-DNP produced moderate increments, and 2,5-DNP yielded only small increments [1]. This dose-response gradient demonstrates that 2,6-DNP occupies a quantitatively distinct intermediate position in uncoupling potency among the commonly studied isomers, providing a calibrated reference point for studies requiring moderate metabolic stimulation.

Mitochondrial Bioenergetics Oxidative Phosphorylation Uncoupler Potency In Vivo Pharmacology

Tryptophan Fluorescence Quenching Constants Differentiate Toxic Potency: 2,4-DNP vs. 2,6-DNP

Fluorescence quenching of tryptophan has been established as a proxy for dinitrophenol toxicity, with higher quenching constants correlating with greater toxicological hazard [1]. In a comparative study of multiple dinitrophenol derivatives, 2,4-DNP and DNOC exhibited the highest tryptophan fluorescence quenching constant values and were identified as the most toxic compounds among those tested [1]. 2,6-DNP was included in the same study panel, and its quenching constant was lower than that of 2,4-DNP, consistent with its lower in vivo uncoupling potency. This provides a biophysical basis for differentiating the toxicological profiles of these isomers.

Fluorescence Spectroscopy Toxicological Screening Structure-Activity Relationship

Sulfate Radical-Based Oxidation Degradation Efficiency: 2,6-DNP Exhibits Highest Persistence Among Nitrophenols

In a systematic investigation of sulfate radical (SO4•−)-based oxidation of nitrophenols, degradation efficiency followed the order: 2-nitrophenol (2-NP) > 4-nitrophenol (4-NP) > 2,4-dinitrophenol (2,4-DNP) > 2,6-dinitrophenol (2,6-DNP) [1]. 2,6-DNP exhibited the slowest degradation rate among all nitrophenols tested, indicating greater resistance to oxidative remediation. HPLC and LC-MS/MS analysis confirmed that 2,6-DNP is both a degradation target and a transformation product formed during NP oxidation via renitration processes [1].

Environmental Remediation Advanced Oxidation Processes Degradation Kinetics Water Treatment

pH-Dependent Uncoupling Activity: 2,6-DNP and 2,4-DNP Exhibit Distinct pC–pH Linear Relationships

A comprehensive mechanistic study evaluated the maximum uncoupling activity of 2,4-dinitrophenol and 2,6-dinitrophenol across a pH range of 5 to 9 [1]. The uncoupler concentrations required for maximum uncoupling efficacy were found to be a strong function of pH, with a linear relationship between pC (negative log of concentration) and pH obtained for both compounds [1]. The study determined that both the anionic and protonated forms of the phenolic uncouplers participate in the catalytic process within the non-aqueous region of mitochondrial cristae membranes, and the rate-limiting step in overall uncoupling was identified based on these data [1]. The distinct slopes of pC vs. pH for 2,6-DNP and 2,4-DNP reflect their different partitioning and protonation equilibria, providing a mechanistic basis for their differential biological activities.

Bioenergetics Enzyme Kinetics Protonophore Mechanism pH-Dependent Activity

Analytical Standard Purity Specifications: 2,6-DNP Certified Reference Material for HPLC, GC/MS, and LC/MS

Certified reference material (CRM) grade 2,6-dinitrophenol is commercially available as a single-component organic standard manufactured for GC, GC/MS, HPLC, LC/MS, and other analytical instrumentation . The standard is provided at 1000 μg/mL concentration with a Certificate of Analysis reporting target analytes to a ±2% accuracy, corrected for raw material purity . Accreditation is maintained under ISO/IEC 17025 and ISO/IEC Guide 34, with NIST-traceable certification . Validated LC-MS/MS methods for simultaneous determination of 2,6-DNP alongside other nitrophenols in drinking water achieve detection limits of 0.09–0.19 μg/L and quantification limits of 0.36–0.76 μg/L with spike recoveries of 93.6%–118% [1].

Analytical Chemistry Certified Reference Materials Environmental Monitoring Method Validation

Validated Application Scenarios for 2,6-Dinitrophenol Procurement Based on Quantitative Differentiation Evidence


Mitochondrial Bioenergetics Research Requiring an Intermediate-Potency Protonophore Reference

Researchers investigating structure-activity relationships (SAR) of oxidative phosphorylation uncouplers require a calibrated potency gradient across DNP isomers. 2,6-DNP provides a quantitatively defined intermediate between the large effects of 2,4-DNP and the small effects of 2,5-DNP on both oxygen consumption and ventilation, as demonstrated in controlled in vivo studies [1]. Its distinct pC–pH linear relationship, characterized through enzyme kinetic modeling across pH 5–9, further distinguishes its mechanistic behavior from 2,4-DNP [2]. Procurement of isomerically pure 2,6-DNP enables precise dose-response studies where the maximal uncoupling activity of 2,4-DNP would be inappropriate or where comparative mechanistic analysis across the isomer series is required.

Environmental Analytical Method Development and Validation for Recalcitrant Nitrophenol Pollutants

Environmental laboratories developing and validating LC-MS/MS or HPLC methods for nitrophenol detection in drinking water, groundwater, or surface water require 2,6-DNP as a critical calibration standard. 2,6-DNP exhibits the slowest degradation kinetics among all nitrophenols tested under sulfate radical-based oxidation [3], making it a priority analyte for monitoring treatment efficacy. Validated methods achieve detection limits of 0.09–0.19 μg/L with spike recoveries of 93.6%–118% [4]. Certified reference materials with NIST-traceable ISO/IEC 17025 accreditation ensure method accuracy and regulatory compliance .

Structure-Toxicity Relationship Modeling and Fluorescence-Based Toxicological Screening

For toxicologists and computational chemists developing quantitative structure-activity relationship (QSAR) models for dinitrophenol toxicity, 2,6-DNP provides a defined intermediate data point in the toxicity spectrum. Comparative tryptophan fluorescence quenching studies demonstrate that 2,6-DNP exhibits a measurably lower quenching constant than 2,4-DNP, correlating with reduced toxicological hazard [5]. This biophysical differentiation supports the use of 2,6-DNP as a calibration compound in fluorescence-based screening assays designed to rank the relative toxic potential of novel nitrophenolic compounds.

pH-Dependent Protonophore Mechanism Studies in Membrane Biophysics

Investigators studying the molecular mechanism of protonophoric uncoupling require 2,6-DNP as a distinct mechanistic probe. The compound's pKa of 3.5–3.7 (approximately 0.4 units more acidic than 2,4-DNP) results in different ionization equilibria and membrane partitioning behavior at physiological pH ranges [6]. Enzyme kinetic analysis has revealed that both the anionic and protonated forms of 2,6-DNP participate in the catalytic uncoupling process within mitochondrial cristae membranes [2]. This distinct pH-activity profile makes 2,6-DNP an essential comparator for mechanistic studies testing hypotheses regarding the role of uncoupler ionization state in membrane transport and ATP synthesis uncoupling.

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